molecular formula C23H25FN4OS B2770073 2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894879-39-1

2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2770073
CAS RN: 894879-39-1
M. Wt: 424.54
InChI Key: OKCXICDZWMCBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H25FN4OS and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

  • Design, Synthesis, and Antiviral Activity : New series of spirothiazolidinone derivatives have been designed, synthesized, and evaluated for their antiviral activities, specifically targeting the influenza virus. Notably, certain analogues displayed potent activity against influenza A/H3N2 virus, highlighting the potential of these compounds in antiviral research (Apaydın et al., 2021). Another study on similar compounds reported strong activity against both influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).

Synthesis and Structural Applications

  • Synthesis of Spirocyclic Compounds : Research on the synthesis of spirocyclic compounds, including spirothiazolidinones and azaspiro[4.5]deca derivatives, has been extensive. These studies focus on the development of novel synthetic routes and the exploration of their potential applications in various scientific domains. For instance, novel methods for synthesizing 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and related compounds have been reported, contributing to the field of organic chemistry and potential pharmaceutical applications (Rozhkova et al., 2012).

Anticancer and Antidiabetic Applications

  • Development of Anticancer and Antidiabetic Agents : Spirothiazolidines and their analogs have been investigated for their anticancer and antidiabetic properties. A study involving the synthesis of spirothiazolidine derivatives explored their potential as anticancer and antidiabetic agents, demonstrating significant activity against human breast carcinoma and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase (Flefel et al., 2019).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-15-4-5-17(14-16(15)2)20-21(30-3)27-23(26-20)10-12-28(13-11-23)22(29)25-19-8-6-18(24)7-9-19/h4-9,14H,10-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCXICDZWMCBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)F)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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